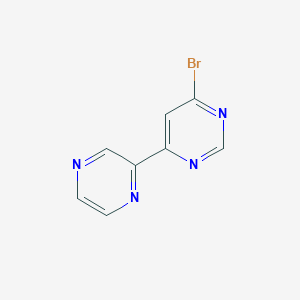

4-Bromo-6-(pyrazin-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN4 |

|---|---|

Molecular Weight |

237.06 g/mol |

IUPAC Name |

4-bromo-6-pyrazin-2-ylpyrimidine |

InChI |

InChI=1S/C8H5BrN4/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H |

InChI Key |

COCAARSSHOMQJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC(=NC=N2)Br |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 4 Bromo 6 Pyrazin 2 Yl Pyrimidine

Retrosynthetic Analysis of the 4-Bromo-6-(pyrazin-2-yl)pyrimidine Structure

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comadvancechemjournal.com For this compound, the primary disconnection points are the carbon-carbon bond between the pyrimidine (B1678525) and pyrazine (B50134) rings and the carbon-bromine bond on the pyrimidine ring.

Two logical retrosynthetic pathways emerge:

Pathway A: The initial disconnection is the C-Br bond. This suggests a precursor like 6-(pyrazin-2-yl)pyrimidine, which would undergo a bromination reaction. A further disconnection of the C-C bond between the two rings points to a pyrimidine synthon (e.g., 6-chloropyrimidine) and a pyrazine-based organometallic reagent.

Pathway B: The primary disconnection is the C-C bond between the heterocyclic rings. This is a common strategy for bi-heteroaryl compounds, often achieved via cross-coupling reactions. This approach leads to two key precursors: a functionalized pyrazine (like 2-organozinc or 2-boronic acid pyrazine) and a di-functionalized pyrimidine, such as 4-bromo-6-chloropyrimidine. A subsequent disconnection of the C-Br bond on the pyrimidine precursor would lead back to a simpler pyrimidine ring, like a pyrimidinone. advancechemjournal.com

These analyses suggest that the synthesis can either proceed by building the core pyrimidine ring first and then adding the substituents, or by constructing the pyrimidine ring from precursors that already contain the required pyrazinyl moiety.

Precursor Synthesis Strategies for Pyrimidine and Pyrazine Building Blocks

The success of the total synthesis of this compound hinges on the efficient preparation of its core heterocyclic precursors.

Pyrimidine Precursors: The most versatile pyrimidine precursors for this synthesis are those substituted at the C4 and C6 positions, often with halogens that can serve as leaving groups for subsequent reactions. A common starting point is the synthesis of a pyrimidin-4-one or pyrimidine-4,6-dione derivative. For instance, 4,6-dihydroxypyrimidine (B14393) can be synthesized by the cyclocondensation of diethyl malonate with urea. This intermediate can then be converted to 4,6-dichloropyrimidine (B16783) using a chlorinating agent like phosphorus oxychloride (POCl₃). Selective substitution reactions can then be performed. Alternatively, starting with a 1,3-dicarbonyl compound and an amidine can also yield a substituted pyrimidine ring. mdpi.comorganic-chemistry.org

Pyrazine Precursors: The pyrazine building block must be activated for coupling reactions. Pyrazine itself can be synthesized through methods like the oxidative dehydrogenation of piperazine. scribd.com To be used in a cross-coupling reaction, it needs to be converted into an organometallic reagent. For example, 2-bromopyrazine (B1269915) can be transformed into a pyrazinyl-organozinc or pyrazinyl-boronic acid derivative. Alternatively, pyrazine-2-carboxylic acid can be used as a starting material for creating other functional groups. mdpi.com Another important precursor is pyrazine-2-carboxamidine, which can be synthesized from 2-cyanopyrazine and used in cyclization reactions to form the pyrimidine ring directly attached to the pyrazine moiety.

Direct Synthesis Approaches to this compound

Direct synthesis involves the assembly of the final molecule from the prepared precursors through strategic bond-forming reactions.

Cyclization Reactions for Pyrimidine Ring Formation

One of the most fundamental methods for synthesizing the pyrimidine core is through cyclization reactions. mdpi.com A prevalent strategy involves the condensation of a 1,3-dicarbonyl compound with an amidine. advancechemjournal.commdpi.com In the context of the target molecule, this could involve reacting a pyrazine-containing amidine, such as pyrazine-2-carboxamidine, with a 3-carbon electrophilic component like malonaldehyde or a derivative. For instance, the reaction of pyrazine-2-carboxamidine with 2-bromo-malonaldehyde could theoretically lead to the formation of the this compound structure in a single cyclization step. researchgate.net This approach builds the desired substituted pyrimidine ring in one key transformation.

Table 1: Representative Cyclization Reaction for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Amidines | 1,3-Dicarbonyl Compounds | Base or Acid | Substituted Pyrimidines |

| Ketones, Aldehydes, Esters | Amidines | TEMPO, Iron(II)-complex | Substituted Pyrimidines |

| α,β-Unsaturated Ketoximes | Activated Nitriles | Copper Catalyst | Trisubstituted Pyrimidines |

This table presents generalized examples of pyrimidine synthesis found in the literature. organic-chemistry.org

Introduction of Bromine and Pyrazinyl Substituents via Specific Methodologies

A more common and modular approach involves the sequential introduction of the pyrazinyl and bromo substituents onto a pre-existing pyrimidine core. This typically involves halogenation and cross-coupling reactions.

Bromination: The introduction of a bromine atom at the C4 (or C6) position of a pyrimidine ring is a key step. If starting from a pyrimidinone (a cyclic amide), the hydroxyl group can be converted to a bromide. More commonly, direct bromination of an activated pyrimidine ring can be achieved using various brominating agents. Reagents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in aprotic solvents are effective for this purpose. nih.gov The reactivity of the pyrimidine ring towards electrophilic substitution is generally low due to the electron-withdrawing nature of the nitrogen atoms, but specific positions can be targeted based on the existing substituents. scribd.com

Pyrazinylation (Cross-Coupling Reactions): Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming the C-C bond between the pyrimidine and pyrazine rings. mdpi.com A typical strategy involves reacting a halogenated pyrimidine, such as 4-bromo-6-chloropyrimidine, with a pyrazine-organometallic species. For example, a Suzuki coupling could be performed between 4,6-dichloropyrimidine and 2-(tributylstannyl)pyrazine (B1301864) or pyrazine-2-boronic acid. The selectivity of the reaction, i.e., which chlorine atom is replaced, can often be controlled by the reaction conditions and the specific palladium catalyst and ligands used. researchgate.net An alternative route involves a similar coupling reaction on a pre-brominated pyrimidine substrate. researchgate.net

Table 2: Example of Suzuki Coupling for Bi-heteroaryl Synthesis

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | 1,4-dioxane (B91453)/water | Arylated pyrazine derivative |

This table is based on a similar reaction used to synthesize pyrazine derivatives, demonstrating the utility of the Suzuki reaction. mdpi.com

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers techniques that can improve the efficiency, yield, and environmental footprint of heterocyclic compound synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govarkat-usa.org Many of the key reactions involved in the synthesis of this compound, such as cyclization and cross-coupling reactions, are well-suited for microwave irradiation. nih.govrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Pyrimidine Synthesis | 6-15 hours | 10-15 minutes | ~10-15% |

| Benzoxazine Synthesis | Not specified | 3-5 minutes | Improved yield and purity |

| Pyrimido[1,2-a]pyrimidine Synthesis | Not specified | Shorter time | Not specified |

This table compiles data from various sources illustrating the general advantages of microwave-assisted synthesis for related heterocyclic compounds. nih.govarkat-usa.orgrsc.org

Synthetic Pathways for this compound Remain Undocumented in Publicly Available Scientific Literature

Following a comprehensive search of established scientific databases and the chemical literature, no specific synthetic methodologies for the compound This compound have been publicly reported. Chemical compound databases, such as PubChem, confirm the structure and molecular formula (C₈H₅BrN₄) but indicate a lack of associated literature or patents for this specific molecule. uni.lu

Consequently, it is not possible to provide a detailed, scientifically accurate article on its synthesis based on the requested outline, as the primary research detailing one-pot reaction sequences, catalytic approaches, or optimization of reaction conditions for this particular compound does not appear to exist in the public domain.

While general synthetic strategies for substituted pyrimidines and pyrazines are well-documented, applying these to the specific target of this compound without experimental data would be speculative. The synthesis of related structures often involves multi-step processes, including:

Construction of the Pyrimidine Core: Methods like the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, are fundamental. For a 4,6-disubstituted pyrimidine, this could involve starting with a substituted malonic acid derivative and formamidine.

Introduction of the Pyrazinyl Group: This would likely be achieved through a metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling. This would typically involve reacting a di-halogenated pyrimidine (e.g., 4,6-dichloropyrimidine or 4,6-dibromopyrimidine) with an organometallic pyrazine reagent (e.g., pyrazin-2-ylboronic acid or 2-(tributylstannyl)pyrazine). The selectivity of this reaction would be a critical factor.

Bromination: The bromine atom could be introduced either by starting with a brominated precursor in the pyrimidine ring construction or by selective bromination of a pre-formed pyrazinyl-pyrimidine intermediate.

However, without specific published research, details regarding efficient one-pot sequences, the specific catalysts that would be effective for the C-C bond formation, or the optimized conditions (solvents, temperatures, reaction times) to ensure high selectivity and yield for This compound remain unknown.

Chemical Transformations and Derivatization Strategies of 4 Bromo 6 Pyrazin 2 Yl Pyrimidine

Reactivity of the Bromine Moiety for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. This reactivity enables the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this starting material.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. wwjmrd.comlibretexts.org In the context of 4-Bromo-6-(pyrazin-2-yl)pyrimidine, this reaction facilitates the introduction of various aryl and heteroaryl groups at the 4-position of the pyrimidine ring. The general scheme for the Suzuki-Miyaura coupling of a bromo-substituted pyrimidine involves the reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netsemanticscholar.org

The Suzuki-Miyaura coupling of bromopyrimidines has been shown to be compatible with a wide range of aryl and heteroaryl boronic acids. mdpi.comresearchgate.net This includes boronic acids bearing both electron-donating and electron-withdrawing substituents. For instance, successful couplings have been reported with phenylboronic acid, as well as with substituted phenylboronic acids. mdpi.combeilstein-journals.org The reaction's tolerance for various functional groups on the boronic acid partner makes it a versatile tool for creating libraries of 4-aryl- and 4-heteroaryl-6-(pyrazin-2-yl)pyrimidine derivatives. frontiersin.org

Studies on related brominated heterocyclic systems, such as 4-bromo-6H-1,2-oxazines, have demonstrated successful Suzuki couplings with phenylboronic acid using Pd(PPh₃)₄ as the catalyst and sodium carbonate as the base, yielding the corresponding 4-phenyl derivative. beilstein-journals.orgnih.gov Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl and heteroaryl boronic acids has been achieved using a Pd(0) catalyst, with electron-rich boronic acids generally providing good product yields. mdpi.comresearchgate.netsemanticscholar.org

Table 1: Examples of Suzuki-Miyaura Coupling with Various Boronic Acids

| Electrophile | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 70 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 75 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carbaldehyde | 60 | mdpi.com |

| 4-bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 3,4,6-triphenyl-6H-1,2-oxazine | 82 | beilstein-journals.org |

In cross-coupling reactions of polyhalogenated pyrimidines, regioselectivity is a critical aspect. The choice of ligand coordinated to the palladium catalyst can significantly influence which halogen is preferentially substituted. While specific studies on the regioselectivity of this compound were not found, research on related dihalopyrimidines provides valuable insights. For instance, in 2,4-dichloropyrimidines, C4-selective Suzuki-Miyaura coupling can be achieved using specific palladium catalysts and ligands. nih.gov The use of bulky biarylphosphine ligands has been shown to be crucial for the successful Suzuki-Miyaura coupling of nitroarenes, which can be more challenging substrates than their halogenated counterparts. mdpi.com

The nature of the ligand can affect the steric and electronic properties of the catalyst, thereby influencing the rates of oxidative addition at different carbon-halogen bonds. mdpi.com In some cases, ligand-free conditions have been developed that show enhanced selectivity. nih.gov The base and solvent system can also play a role in determining the outcome and yield of the reaction. mdpi.comsemanticscholar.org For example, in the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a combination of Pd(PPh₃)₄, K₃PO₄, and 1,4-dioxane was found to be optimal. mdpi.comresearchgate.net

Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is applicable to this compound for the introduction of alkyne moieties.

Research on analogous 4-bromo-substituted heterocycles, such as 4-bromo-6H-1,2-oxazines, has demonstrated successful Sonogashira couplings with various terminal alkynes like phenylacetylene (B144264) and trimethylsilylacetylene. nih.gov These reactions are typically carried out under mild conditions, using a palladium catalyst such as PdCl₂(PPh₃)₂ in the presence of a copper(I) salt (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N). beilstein-journals.orgnih.govresearchgate.net The successful application of this methodology to other brominated pyrimidines and related heterocycles suggests its feasibility for the alkynylation of this compound. researchgate.net

Table 2: Representative Sonogashira Coupling Reactions

| Electrophile | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 4-bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-(phenylethynyl)-3,6-diphenyl-6H-1,2-oxazine | 85 | beilstein-journals.org |

| 4-bromo-3,6-diphenyl-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 3,6-diphenyl-4-((trimethylsilyl)ethynyl)-6H-1,2-oxazine | 88 | nih.gov |

| 4-bromo-3,6-diphenyl-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-(hex-1-yn-1-yl)-3,6-diphenyl-6H-1,2-oxazine | 78 | beilstein-journals.org |

Stille Coupling with Organostannane Reagents

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc reagent with an organic halide. orgsyn.org This reaction is known for its high yields and mild reaction conditions. orgsyn.org Although direct examples of Negishi coupling with this compound were not found in the provided search results, its successful application in the synthesis of bipyridines and other heterocyclic systems from corresponding halides highlights its potential. orgsyn.org The preparation of pyridylzinc halides and their subsequent coupling with halopyridines is a common strategy. orgsyn.org The tolerance of the Negishi coupling for various functional groups makes it a viable option for the derivatization of this compound.

C-N Cross-Coupling Reactions for Amine Introduction

The introduction of amine functionalities at the C4 position of the pyrimidine ring is most effectively achieved through palladium-catalyzed C-N cross-coupling reactions, prominently the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, allowing for the formation of C-N bonds with a wide variety of primary and secondary amines. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org

For this compound, the reaction conditions typically require a palladium precatalyst, a phosphine (B1218219) ligand, a base, and an appropriate solvent. The choice of ligand is critical and often depends on the steric and electronic properties of the amine coupling partner. Sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos) have proven to be highly effective for coupling a wide range of amines, including those that are sterically demanding or possess challenging electronic properties. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. nih.govresearchgate.net |

| Phosphine Ligand | XPhos, tBuXPhos, tBuDavePhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgnih.govresearchgate.net |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Promotes deprotonation of the amine, facilitating its coordination to the palladium complex. nih.govacs.org |

| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are commonly used. nih.gov |

The reaction's versatility allows for the introduction of various amino groups, from simple alkylamines and anilines to complex heterocyclic amines, thereby enabling the synthesis of a broad spectrum of N-substituted 6-(pyrazin-2-yl)pyrimidin-4-amines.

Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Core

Nucleophilic Aromatic Substitution (NAS) provides a complementary, metal-free method for functionalizing the 4-position of the pyrimidine ring. libretexts.org The pyrimidine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, susceptible to attack by nucleophiles. stackexchange.comresearchgate.net The bromine atom at the C4 position of this compound is a good leaving group, facilitating this transformation. youtube.com

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the pyrimidine ring and yields the substituted product. libretexts.org The rate of reaction is enhanced by the presence of the two ring nitrogens which help to stabilize the negative charge of the intermediate. stackexchange.com

A wide array of nucleophiles can be employed in NAS reactions with this substrate. These include alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH). The choice of nucleophile dictates the nature of the substituent introduced at the C4 position. For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-6-(pyrazin-2-yl)pyrimidine, while reaction with ammonia (B1221849) or a primary amine would produce the corresponding 4-amino derivative.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Alkoxy-6-(pyrazin-2-yl)pyrimidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Arylthio)-6-(pyrazin-2-yl)pyrimidine |

| Amine | Ammonia (NH₃), Piperidine | 6-(Pyrazin-2-yl)pyrimidin-4-amine |

Functional Group Interconversions on the Pyrazine (B50134) Moiety

While the primary reactive site of this compound is the C-Br bond, the pyrazine ring can also undergo certain chemical transformations. slideshare.netresearchgate.net The pyrazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. However, it is susceptible to reactions such as oxidation. um.edu.my

Treatment of the parent compound with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), could lead to the formation of pyrazine N-oxides. Oxidation can occur at either of the pyrazine nitrogen atoms, potentially yielding a mixture of mono-N-oxides. These N-oxide derivatives can then serve as intermediates for further functionalization, as the N-oxide group can activate adjacent positions for other reactions.

Another potential transformation involves the direct C-H functionalization of the pyrazine ring, although this often requires specific metal catalysts and directing groups. Given the unsubstituted nature of the pyrazine ring in the parent compound, such reactions would likely be less selective without further modification. Therefore, oxidation remains the most direct strategy for functional group interconversion on the pyrazine moiety. um.edu.my

Synthesis of Structural Analogues and Derivative Libraries for Systematic Research

The chemical reactivity of this compound makes it an excellent scaffold for the generation of structural analogues and derivative libraries, which are crucial for systematic research, particularly in medicinal chemistry and materials science. nih.govimist.ma The ability to readily modify the C4 position allows for the systematic exploration of structure-activity relationships (SAR).

Libraries of derivatives can be constructed using the reactions described previously. For instance, parallel synthesis techniques can be employed to react this compound with a large array of different amines via Buchwald-Hartwig coupling or with various nucleophiles through NAS. rsc.org This approach rapidly generates a collection of compounds where the pyrimidine core is appended with diverse functional groups.

Furthermore, other cross-coupling reactions, such as the Suzuki-Miyaura reaction (using boronic acids), can be used to introduce a wide range of aryl or alkyl groups at the C4 position, creating C-C bonds. mdpi.com This expands the structural diversity beyond the C-N and C-O bonds formed in amination and NAS reactions.

Table 3: Exemplary Derivative Library via C4-Functionalization

| Reaction Type | Coupling Partner/Nucleophile | Resulting C4-Substituent |

|---|---|---|

| Buchwald-Hartwig | Morpholine | -Morpholinyl |

| Buchwald-Hartwig | Aniline | -NHPh |

| Suzuki-Miyaura | Phenylboronic acid | -Phenyl |

| Suzuki-Miyaura | Thiophene-2-boronic acid | -Thiophen-2-yl |

| NAS | Sodium ethoxide | -OEt |

By combining these derivatization strategies, researchers can systematically vary the substituents on the pyrimidine ring to optimize biological activity, tune photophysical properties, or investigate the impact of structural changes on other chemical characteristics. imist.madntb.gov.ua

Computational and Theoretical Investigations on 4 Bromo 6 Pyrazin 2 Yl Pyrimidine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems, offering a balance between computational cost and accuracy. For molecules like 4-Bromo-6-(pyrazin-2-yl)pyrimidine, DFT calculations, often using hybrid functionals such as B3LYP with a basis set like 6-311G, provide a detailed understanding of their geometric and electronic properties. jchemrev.comijcce.ac.ir These calculations can optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. jchemrev.com The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. unesp.brnumberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. journalijar.comnih.gov

For this compound, the HOMO is typically distributed over the pyrazine (B50134) ring and the pyrimidine (B1678525) ring, while the LUMO is often localized on the pyrimidine ring, influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -2.20 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 4.65 | LUMO-HOMO Energy Difference |

| Electronegativity (χ) | 4.525 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.325 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 4.39 | Propensity to accept electrons |

Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of new compounds and for the interpretation of experimental spectra. Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, providing information about electronic transitions. journalijar.comnih.gov For this compound, the predicted spectra would likely show π-π* transitions characteristic of the aromatic systems.

Furthermore, the vibrational frequencies can be calculated, which correspond to the peaks in an infrared (IR) spectrum. nih.govcore.ac.uk The calculated frequencies can be assigned to specific vibrational modes, such as C-H stretching, C=N stretching, and the C-Br stretching. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are also possible and serve as a powerful tool in structure elucidation. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound

| IR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Frequency (cm⁻¹) | Assignment | Predicted Chemical Shift (ppm) | Carbon Atom |

| 3050-3100 | Aromatic C-H stretch | 162.5 | C4 (Pyrimidine) |

| 1560-1580 | C=N/C=C stretch (ring) | 159.8 | C6 (Pyrimidine) |

| 1450-1480 | Ring deformation | 151.2 | C2 (Pyrimidine) |

| 1150 | In-plane C-H bend | 145.3 | C2 (Pyrazine) |

| 650 | C-Br stretch | 143.8 | C3/C5 (Pyrazine) |

Molecular Modeling for Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is critical to its function. For bi-aryl systems like this compound, a key conformational feature is the dihedral angle between the pyrimidine and pyrazine rings. Molecular modeling techniques, including geometry optimization and potential energy surface scans, can be used to determine the preferred conformation. nih.govfrontiersin.org The rotation around the C-C bond connecting the two rings is influenced by steric hindrance between adjacent hydrogen atoms and electronic effects. nih.gov For this compound, a non-planar (twisted) conformation is expected to be the most stable to minimize steric clash. nih.gov Understanding the conformational preferences is crucial as it can affect how the molecule interacts with biological targets. mdpi.com

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to view chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of transition states and intermediates. rsc.org For the synthesis of this compound, which could be formed through cross-coupling reactions, DFT calculations can model the reaction pathway. rsc.org For example, in a Suzuki or Stille coupling, the energies of the reactants, intermediates, transition states, and products can be calculated to determine the reaction's feasibility and to understand the role of the catalyst. This knowledge can be used to optimize reaction conditions, improving yields and reducing byproducts. acs.org

Structure-Activity Relationship (SAR) Methodologies through Computational Approaches

In drug discovery, understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount. Computational methods play a significant role in modern SAR studies. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (such as those from DFT) with experimentally determined biological activities for a series of analogues. mui.ac.irresearchgate.net

For a series of analogues of this compound, where substituents on either ring are varied, a QSAR model could predict the biological activity of new, unsynthesized compounds. This predictive capability allows for the rational design of more potent and selective molecules, saving time and resources in the drug development process. Molecular docking studies, which predict the binding mode of a ligand to a biological target, can also provide qualitative SAR insights. nih.gov

Role As a Privileged Scaffold in Advanced Chemical and Materials Research

Design and Synthesis of Complex Heterocyclic Systems Utilizing the 4-Bromo-6-(pyrazin-2-yl)pyrimidine Scaffold

The reactivity of the bromine atom and the nitrogen atoms within the pyrimidine (B1678525) and pyrazine (B50134) rings of this compound make it an invaluable starting material for constructing more complex heterocyclic frameworks. The bromine atom is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the extension of the molecular structure.

One common strategy involves Suzuki coupling reactions, a powerful cross-coupling method for forming carbon-carbon bonds. This has been employed to synthesize derivatives where the bromine atom is replaced by aryl or heteroaryl groups. Another key reaction is the nucleophilic substitution of the bromine by amines, alcohols, or thiols, leading to a diverse range of substituted pyrimidines. These reactions are often facilitated by catalysts and can be performed under various conditions, including microwave irradiation to enhance reaction rates and yields.

For instance, the reaction of 4-bromo-6-methylpyrimidine (B1371638) with various nucleophiles has been explored to generate a library of substituted pyrimidines. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives often starts from a suitably substituted pyrimidine precursor, highlighting the importance of building blocks like this compound in accessing these complex ring systems. nih.govsci-hub.se The synthesis of novel ring systems containing a mdpi.comuni.lupyrano[2,3-c]pyrazol-4(1H)-one moiety also showcases the utility of pyrimidine-based starting materials in creating intricate polycyclic structures. nih.gov

Applications in Medicinal Chemistry Research as a Building Block for Lead Compound Development

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Its presence in DNA and RNA underscores its biological relevance. Consequently, this compound serves as a crucial starting point for the development of novel drug candidates with a wide range of biological activities.

The versatility of this scaffold allows for the systematic modification of its structure to optimize interactions with biological targets. The pyrazine and pyrimidine rings can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in protein binding sites. The bromo-substituent provides a convenient handle for introducing different functionalities to probe the structure-activity relationship (SAR) and fine-tune the pharmacological profile of the resulting compounds.

A notable example is in the development of kinase inhibitors, a major class of anticancer agents. nih.gov The pyrimidine core is a common feature in many approved and investigational kinase inhibitors. By modifying the substituents on the this compound scaffold, medicinal chemists can design molecules that selectively target specific kinases involved in cancer progression.

Furthermore, derivatives of similar bromo-substituted pyrimidines have been investigated for various therapeutic applications. For example, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) is a potent dual endothelin receptor antagonist developed from a pyrimidine-based scaffold. acs.orgacs.org This highlights the potential of bromo-pyrimidine derivatives in cardiovascular research. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and their evaluation as antibacterial agents further demonstrates the broad utility of these scaffolds in addressing infectious diseases. mdpi.com

Exploration in Materials Science for Functional Molecules, including Optoelectronics and Fluorophores

The unique electronic properties of the pyrazine and pyrimidine rings, which are electron-deficient aromatic systems, make this compound an attractive building block for the creation of functional organic materials. The extended π-system that can be generated through derivatization of this scaffold is conducive to applications in optoelectronics and as fluorophores.

By strategically introducing electron-donating or electron-withdrawing groups through reactions at the bromine position, the electronic and photophysical properties of the resulting molecules can be precisely tuned. This allows for the design of materials with specific absorption and emission characteristics, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

For instance, transition metal complexes of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine, a ligand with a similar nitrogen-rich heterocyclic core, have been shown to act as fluorosensors for sodium ions. researchgate.net This suggests that appropriately designed derivatives of this compound could also exhibit sensing capabilities for various ions or molecules. The ability to create extended conjugated systems through reactions like Suzuki coupling opens up possibilities for developing novel organic semiconductors.

Strategies for Combinatorial Chemistry and High-Throughput Synthesis of Derivatives

The amenability of this compound to a variety of chemical transformations makes it an ideal scaffold for combinatorial chemistry and high-throughput synthesis. These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties, such as biological activity or specific material characteristics.

The key to its utility in this context is the reliability and versatility of the reactions involving the bromo-substituent. By employing parallel synthesis techniques, a diverse range of building blocks can be reacted with the this compound core in a systematic manner. This enables the efficient exploration of a vast chemical space, significantly accelerating the discovery of new lead compounds in drug discovery or novel materials with optimized properties.

The general synthetic routes often involve a common intermediate, such as the this compound scaffold, which is then subjected to a variety of coupling partners or reaction conditions in a multi-well plate format. This approach has been successfully used in the synthesis of libraries of pyrimidine derivatives for biological screening.

Utility in Ligand Design for Metal Coordination Chemistry

The nitrogen atoms present in both the pyrimidine and pyrazine rings of this compound make it an excellent ligand for coordinating with metal ions. The arrangement of these nitrogen atoms can lead to the formation of stable chelate rings with metal centers, resulting in the formation of coordination complexes with interesting structural and electronic properties.

The field of coordination chemistry has seen the use of similar nitrogen-containing heterocyclic ligands, such as bis(2,6-pyrazolyl)pyridines, to create coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in gas storage, catalysis, and as spin-crossover materials. nih.gov The ability of the pyrazine derivative to act as a bidentate or even a bridging ligand allows for the construction of one-, two-, or three-dimensional coordination networks.

Analytical and Spectroscopic Techniques for Characterization of 4 Bromo 6 Pyrazin 2 Yl Pyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For 4-Bromo-6-(pyrazin-2-yl)pyrimidine, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a comprehensive structural assignment. Advanced 2D NMR techniques can further confirm the connectivity of atoms. researchgate.netipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the pyrimidine (B1678525) and pyrazine (B50134) rings. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. Aromatic protons typically resonate in the δ 6.5-9.5 ppm range. researchgate.net The protons on the pyrazine ring are expected to appear as distinct signals, often as doublets or multiplets depending on their coupling with adjacent protons. Similarly, the protons on the pyrimidine ring will show characteristic chemical shifts and coupling patterns that are invaluable for confirming the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms in the pyrimidine and pyrazine rings will appear at distinct chemical shifts, typically in the aromatic region (δ 110-170 ppm). The carbon atom bonded to the bromine (C-Br) would be expected to resonate at a lower field compared to unsubstituted carbons due to the deshielding effect of the halogen.

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| ¹H (Pyrimidine Ring) | ~8.5 - 9.5 | Confirms the presence and electronic environment of the pyrimidine protons. |

| ¹H (Pyrazine Ring) | ~8.6 - 9.0 | Identifies the protons of the pyrazine moiety and their relative positions. |

| ¹³C (Pyrimidine Ring) | ~110 - 165 | Reveals the carbon skeleton of the pyrimidine ring, including the carbon attached to bromine. |

| ¹³C (Pyrazine Ring) | ~140 - 150 | Confirms the carbon framework of the pyrazine ring. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

The mass spectrum of this compound is characterized by its molecular ion peak (M+). A key feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (M+ and M+2) separated by two mass units. This is the characteristic signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively). The exact mass measured by high-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula (C₈H₅BrN₄). rsc.org

Fragmentation analysis provides further structural information. Under ionization, the molecule can break apart in a predictable manner, and the resulting fragment ions can help to piece together the structure of the parent molecule.

Expected Mass Spectrometry Data for this compound:

| Analysis | Expected Result | Significance |

|---|---|---|

| Molecular Ion Peak (M+) | Two peaks at m/z ~236 and ~238 with ~1:1 intensity ratio | Confirms the molecular weight and the presence of one bromine atom. uni.lu |

| High-Resolution MS (HRMS) | Precise mass measurement corresponding to C₈H₅BrN₄ | Unambiguously determines the elemental composition. |

| Major Fragments | Loss of Br, loss of HCN from rings | Provides evidence for the pyrimidine and pyrazine ring structures. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). msu.edu The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the aromatic rings and the carbon-bromine bond.

The spectrum will show characteristic C-H stretching vibrations for the aromatic protons, typically above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the pyrimidine and pyrazine rings are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net The region below 1000 cm⁻¹ will contain C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings. The C-Br stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum, usually between 500 and 700 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyrimidine and Pyrazine Rings |

| Aromatic C=N Stretch | 1500 - 1600 | Pyrimidine and Pyrazine Rings researchgate.net |

| Aromatic C=C Stretch | 1400 - 1585 | Pyrimidine and Pyrazine Rings libretexts.org |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Substitution Pattern |

| C-Br Stretch | 500 - 700 | Bromo-substituent |

X-ray Crystallography for Precise Solid-State Structural Determination

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

An X-ray crystal structure of this compound or a derivative would provide highly accurate data on bond lengths, bond angles, and torsion angles. tandfonline.comresearchgate.net It would unambiguously confirm the connectivity of the pyrazine and pyrimidine rings and the position of the bromine atom. Furthermore, this technique reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonds or π–π stacking, which are crucial in crystal engineering. tandfonline.com While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail and accuracy for solid-state structural determination. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in synthetic organic chemistry. researchgate.net It is employed to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot on a TLC plate. thieme.denih.gov

In the synthesis of this compound, TLC can be used to determine the optimal reaction time and conditions. The purity of the final product can also be assessed using this method; a pure compound should ideally appear as a single spot on the TLC plate when visualized under UV light or with a staining agent. mdpi.comlibretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and is used for comparison and identification. researchgate.net

Future Perspectives and Emerging Research Avenues for 4 Bromo 6 Pyrazin 2 Yl Pyrimidine

Development of Greener and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and energy efficiency. pharmtech.com For a molecule like 4-Bromo-6-(pyrazin-2-yl)pyrimidine, whose applications are likely in life sciences and advanced materials, developing sustainable synthetic pathways is crucial.

Current synthetic approaches to pyrimidine (B1678525) and bipyrimidine structures often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should focus on adopting greener alternatives.

Key Green Synthetic Strategies:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. An MCR approach to synthesizing the this compound scaffold would be a significant advancement. capes.gov.br

Microwave and Ultrasonic-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields compared to conventional heating. pharmtech.com Their application could streamline the synthesis of pyrimidine precursors and the final coupling steps.

Green Solvents: Shifting from traditional volatile organic compounds to greener solvents like water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis. pharmtech.com

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. pharmtech.com

| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages |

| Solvent | Volatile Organic Solvents (e.g., Toluene, Dichloromethane) | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact. pharmtech.com |

| Energy Input | Conventional Reflux/Heating | Microwave Irradiation, Ultrasound | Faster reaction times, lower energy consumption. pharmtech.com |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste and solvent use. capes.gov.br |

| Catalysis | Stoichiometric Reagents | Recyclable Catalysts, Biocatalysis | Minimized waste, high selectivity, mild conditions. pharmtech.com |

Innovations in Catalyst Systems for Enhanced Selectivity and Efficiency in Transformations

The bromine atom on the this compound scaffold is a key functional handle for further chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. dntb.gov.uabeilstein-journals.org Innovations in catalyst design are paramount for achieving high efficiency, selectivity, and functional group tolerance in these transformations.

Future research will likely focus on developing more robust and versatile palladium, nickel, and copper catalyst systems. dntb.gov.ua Palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) couplings are particularly relevant. beilstein-journals.orgrsc.org

Emerging Catalytic Trends:

Advanced Ligand Design: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can enhance the activity and stability of metal catalysts, allowing for lower catalyst loadings and reactions under milder conditions.

Nanoparticle Catalysis: Metal nanoparticles offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity. Green synthesis methods for these nanoparticles, using plant extracts for example, further align with sustainable chemistry principles. nih.govnih.gov

Photoredox Catalysis: This approach uses light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods and proceeding under very mild conditions.

| Catalyst Type | Reaction | Potential Application for this compound |

| Palladium(0) Complexes | Suzuki-Miyaura Coupling | Reaction with aryl/heteroaryl boronic acids to introduce new carbon-based substituents at the C4 position. mdpi.com |

| Palladium/Copper Catalysts | Sonogashira Coupling | Reaction with terminal alkynes to install alkynyl groups, useful for further click chemistry modifications. rsc.org |

| Nickel(II) Complexes | C-N Coupling | Amination reactions to introduce diverse amine functionalities, crucial for tuning biological activity. |

| Copper(I) Catalysts | Ullmann Condensation | Formation of C-O or C-S bonds, expanding the range of possible derivatives. researchgate.net |

Exploration of Novel Derivatization Pathways and Scaffold Modifications

The true value of this compound lies in its potential as a scaffold for creating large libraries of diverse molecules for screening in drug discovery and materials science. acs.org The bromo group is the primary site for derivatization, but modifications to the pyrimidine and pyrazine (B50134) rings also present opportunities.

Future research will involve systematically exploring these derivatization pathways:

Substitution at the C4-Position: The bromine atom can be replaced with a wide array of functional groups using the catalytic methods mentioned above. This allows for the introduction of various aryl, heteroaryl, alkyl, amino, and alkoxy groups to probe structure-activity relationships (SAR). acs.orgnih.gov Studies on other bromo-substituted pyrimidines have shown that such modifications are crucial for tuning biological effects. nih.gov

Functionalization of the Pyrazine/Pyrimidine Rings: While the C4-position is the most reactive site for cross-coupling, direct C-H activation methodologies could enable functionalization at other positions on the heterocyclic rings, providing access to novel isomers with unique properties.

Scaffold Hopping and Ring System Transformation: More advanced synthetic strategies could involve the deconstruction and reconstruction of the pyrimidine ring to generate entirely different heterocyclic systems, while retaining key pharmacophoric elements from the original scaffold. acs.org This allows for exploration of a much broader chemical space.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The structural features of this compound make it a promising candidate for applications beyond traditional organic synthesis, opening doors to interdisciplinary research.

Chemical Biology: Pyrimidine and pyrazine cores are ubiquitous in biologically active molecules, including many FDA-approved drugs. mdpi.com They are known to interact with a wide range of biological targets, such as kinases, DNA, and various enzymes. mdpi.comnih.gov

Scaffold for Drug Discovery: The this compound core can serve as a privileged scaffold for developing inhibitors of protein kinases, which are crucial targets in oncology. mdpi.com The ability to easily diversify the scaffold at the C4 position is ideal for generating libraries to screen against these targets.

Molecular Probes: By attaching fluorescent tags or biotin (B1667282) labels via the bromo handle, derivatives of this compound could be used as chemical probes to study biological pathways or identify the targets of bioactive molecules.

Material Science: Nitrogen-rich heterocyclic compounds are increasingly being investigated for their unique electronic and physical properties. msesupplies.comnih.govrsc.org

Organic Electronics: The electron-deficient nature of the pyrimidine and pyrazine rings suggests that derivatives of this compound could function as n-type semiconductors. msesupplies.com These materials are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). rsc.org

Energetic Materials: Nitrogen-rich heterocycles are the backbones of many modern high-energy materials, as their decomposition releases large amounts of stable dinitrogen gas. researchgate.netacs.org While extensive functionalization would be required, the core scaffold represents a potential starting point for the design of novel energetic compounds.

Q & A

Q. What mechanistic studies elucidate its antimicrobial activity against resistant strains?

- Methodological Answer : Time-kill assays (0–24 hrs) with MRSA show bacteriostatic effects at 8 µg/mL. Transcriptomics (RNA-seq) reveals downregulation of efflux pumps (NorA). Synergy with β-lactams (FIC index ≤0.5) validates combinational therapy potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.